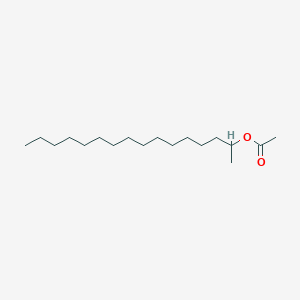
Hexadecan-2-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexadecan-2-yl acetate is an organic compound with the molecular formula C18H36O2. It is an ester formed from hexadecan-2-ol and acetic acid. This compound is known for its pleasant odor and is often used in the fragrance industry. It is also found in various natural sources, including some plants and insects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hexadecan-2-yl acetate can be synthesized through the esterification of hexadecan-2-ol with acetic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the alcohol to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes where hexadecan-2-ol and acetic acid are fed into a reactor with a catalyst. The reaction mixture is then distilled to separate the ester from the unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Hexadecan-2-yl acetate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to hexadecan-2-ol and acetic acid.
Reduction: The ester can be reduced to hexadecan-2-ol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: this compound can react with another alcohol to form a different ester and hexadecan-2-ol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Another alcohol in the presence of an acid or base catalyst.
Major Products Formed
Hydrolysis: Hexadecan-2-ol and acetic acid.
Reduction: Hexadecan-2-ol.
Transesterification: A different ester and hexadecan-2-ol.
Wissenschaftliche Forschungsanwendungen
Hexadecan-2-yl acetate has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in the pheromone systems of certain insects.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the fragrance and flavor industries due to its pleasant odor.
Wirkmechanismus
The mechanism of action of hexadecan-2-yl acetate in biological systems often involves its interaction with olfactory receptors, leading to the perception of its odor. In insects, it may act as a pheromone, influencing behavior and communication. The exact molecular targets and pathways can vary depending on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
Hexadecan-2-yl acetate can be compared with other esters of long-chain alcohols and acetic acid, such as:
Hexadecyl acetate: Similar in structure but with the ester linkage at the terminal carbon.
Octadecan-2-yl acetate: Similar but with a longer carbon chain.
Dodecan-2-yl acetate: Similar but with a shorter carbon chain.
These compounds share similar chemical properties but may differ in their physical properties, such as boiling points and solubility, as well as their biological activities and applications.
Eigenschaften
CAS-Nummer |
37590-88-8 |
|---|---|
Molekularformel |
C18H36O2 |
Molekulargewicht |
284.5 g/mol |
IUPAC-Name |
hexadecan-2-yl acetate |
InChI |
InChI=1S/C18H36O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17(2)20-18(3)19/h17H,4-16H2,1-3H3 |
InChI-Schlüssel |
WOIRJSBJPOCNST-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCC(C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



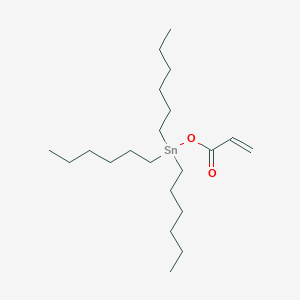

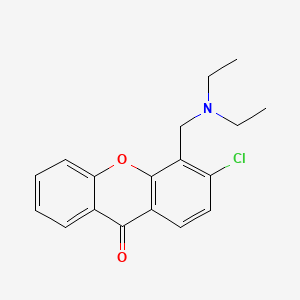
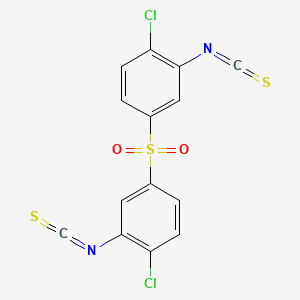
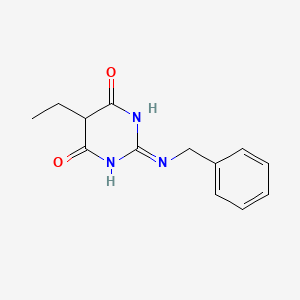
![N-[ethoxy-(methanethioylamino)phosphoryl]aziridine-1-carbothioamide](/img/structure/B14668539.png)


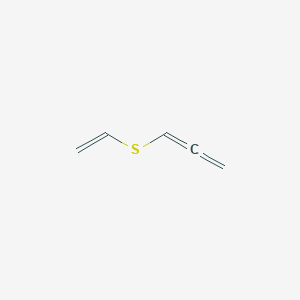
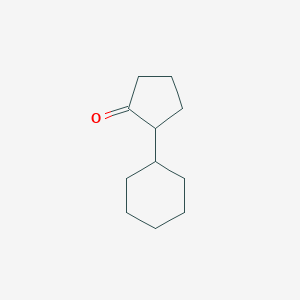
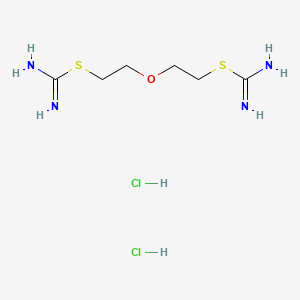
![Diethyl [2-(carbamoyloxy)ethyl]phosphonate](/img/structure/B14668562.png)

